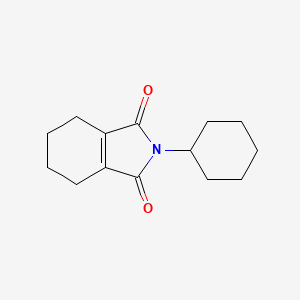
2-Cyclohexyl-4,5,6,7-tetrahydro-1h-isoindole-1,3(2h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-4,5,6,7-tetrahydro-1h-isoindole-1,3(2h)-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4,5,6,7-tetrahydro-1h-isoindole-1,3(2h)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of N-substituted phthalimides: This method involves the reaction of N-substituted phthalimides with cyclohexylamine under acidic or basic conditions.
Reduction of isoindole derivatives: Isoindole derivatives can be reduced using hydrogenation or other reducing agents to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4,5,6,7-tetrahydro-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4,5,6,7-tetrahydro-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexyl-isoindole-1,3-dione: Lacks the tetrahydro component.
4,5,6,7-Tetrahydro-isoindole-1,3-dione: Lacks the cyclohexyl group.
Uniqueness
2-Cyclohexyl-4,5,6,7-tetrahydro-1h-isoindole-1,3(2h)-dione is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
59648-03-2 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-cyclohexyl-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H19NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h10H,1-9H2 |
InChI Key |
BCPOYZDEBJNCKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


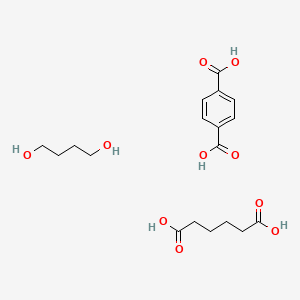
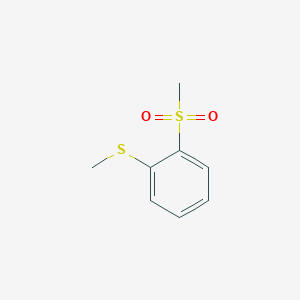
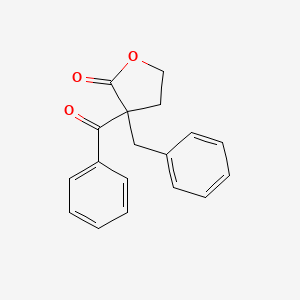
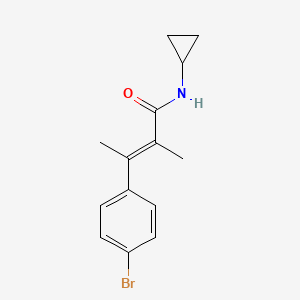
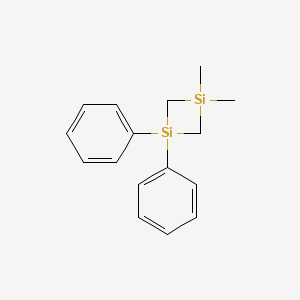
![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)
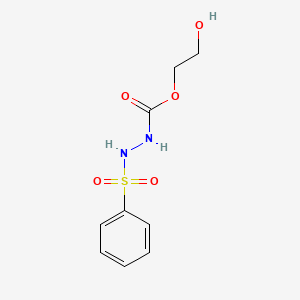

![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)

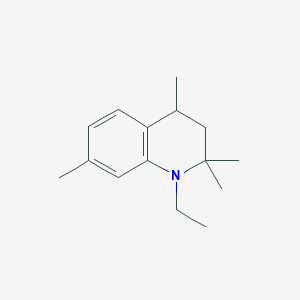
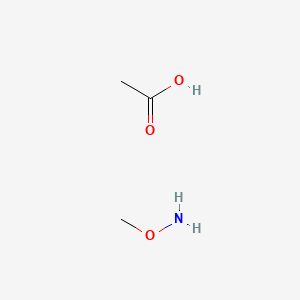
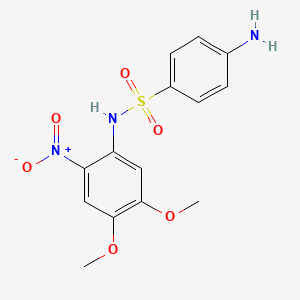
![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)
